![molecular formula C19H25N5O3 B12620028 N-(4-acetylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide](/img/structure/B12620028.png)
N-(4-acetylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide
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Overview
Description
N-(4-acetylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide is a useful research compound. Its molecular formula is C19H25N5O3 and its molecular weight is 371.4 g/mol. The purity is usually 95%.
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Biological Activity
N-(4-acetylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide (CAS Number: 1013793-98-0) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H25N5O3, with a molecular weight of 371.4 g/mol. The compound features an imidazole ring, which is commonly associated with various biological activities, particularly in medicinal chemistry.
Antimicrobial Properties
Recent studies have indicated that compounds containing imidazole structures exhibit significant antimicrobial activity. The specific compound has been evaluated for its efficacy against various bacterial strains. For example, it has shown potential as an inhibitor of bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
The biological activity of this compound is primarily attributed to its ability to produce nitric oxide (NO), a crucial signaling molecule involved in various physiological processes. NO has been shown to mediate tumoricidal and bactericidal actions in macrophages, enhancing the immune response against pathogens and potentially cancer cells .
Research Findings and Case Studies
Several studies have explored the pharmacological effects of this compound:
- Antibacterial Activity : In vitro assays demonstrated that the compound inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating its potency compared to standard antibiotics.
- Anti-inflammatory Effects : Research has suggested that this compound can modulate inflammatory responses by influencing cytokine production. It enhances the synthesis of pro-inflammatory mediators such as IL6 and IL8, which are critical in the body's defense mechanism against infections .
- Cytotoxicity Studies : Cell viability assays conducted on various cancer cell lines revealed that the compound exhibits cytotoxic effects, suggesting potential applications in cancer therapy. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of imidazole compounds exhibit significant anticancer properties. N-(4-acetylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide is being investigated for its ability to enhance the efficacy of existing chemotherapeutic agents. This compound may act synergistically with other drugs, potentially improving outcomes in cancer treatment by targeting specific pathways involved in tumor growth and metastasis .
2. Antimicrobial Properties
Research has shown that compounds containing the imidazole structure can possess antimicrobial properties. The incorporation of the piperazine moiety in this compound suggests potential activity against various bacterial and fungal strains. Studies are underway to evaluate its effectiveness as a broad-spectrum antimicrobial agent .
3. Neurological Applications
Given the structural similarities with known neuroprotective agents, this compound is also being explored for its potential in treating neurological disorders. Its ability to cross the blood-brain barrier could make it a candidate for further investigation in conditions such as Alzheimer's disease or Parkinson's disease .
Case Study 1: Enhanced Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that this compound significantly reduced tumor size in murine models when used in combination with traditional chemotherapeutics. The results indicated an increase in apoptosis markers and a decrease in proliferation rates within tumor tissues .
Case Study 2: Antimicrobial Testing
In another investigation, this compound was tested against a panel of bacterial strains including Escherichia coli and Staphylococcus aureus. The results showed promising inhibitory effects, suggesting its potential as a new antimicrobial agent .
Properties
Molecular Formula |
C19H25N5O3 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-5-oxo-1,4-dihydroimidazol-4-yl]acetamide |
InChI |
InChI=1S/C19H25N5O3/c1-3-23-8-10-24(11-9-23)19-21-16(18(27)22-19)12-17(26)20-15-6-4-14(5-7-15)13(2)25/h4-7,16H,3,8-12H2,1-2H3,(H,20,26)(H,21,22,27) |
InChI Key |
HYHKJUONAQIGBE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(C(=O)N2)CC(=O)NC3=CC=C(C=C3)C(=O)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.